

Propioin (4-Hydroxy-3-hexanone): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Propioin*

Cat. No.: *B1679642*

[Get Quote](#)

Introduction: Defining a Key α -Hydroxy Ketone

Propioin, systematically known as 4-hydroxy-3-hexanone, is an aliphatic α -hydroxy ketone (or acyloin) that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a secondary alcohol and a ketone functional group, makes it a versatile intermediate for the preparation of more complex molecules.^[1] As a research chemical, its primary utility lies in the synthesis of various organic compounds, including other acyloins and benzoins.^[2] This guide provides an in-depth exploration of the physical, chemical, and spectroscopic characteristics of **Propioin**, offering practical insights for researchers and professionals in chemical and pharmaceutical development.

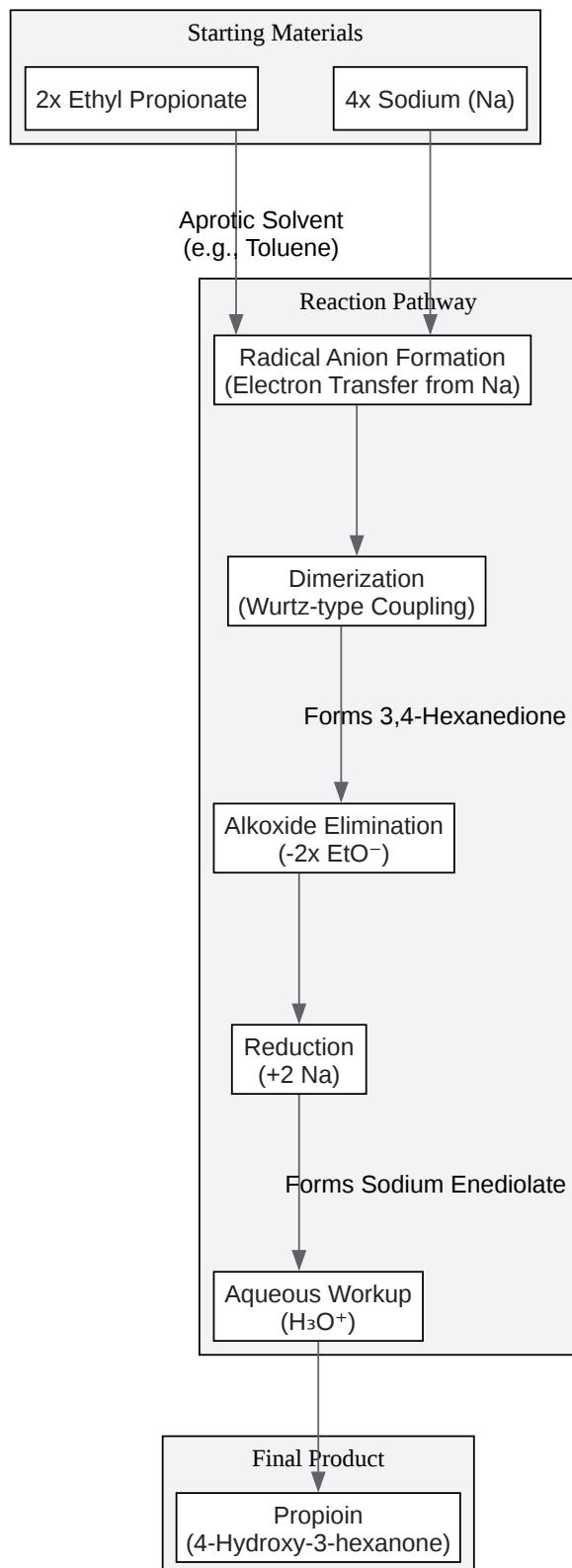
Key Identifiers:

- IUPAC Name: 4-hydroxyhexan-3-one^{[1][3]}
- Synonyms: **Propioin**, Propionoin, Ethyl α -hydroxypropyl ketone^{[3][4]}
- CAS Number: 4984-85-4^{[1][3]}
- Molecular Formula: C₆H₁₂O₂^{[1][3]}
- Molecular Weight: 116.16 g/mol ^[1]

Physical Characteristics

Propioin is typically a white to yellow or green clear liquid at room temperature.^[3] Its physical properties are critical for its handling, storage, and application in various reaction conditions. The key physical data are summarized in the table below.

Property	Value	Source(s)
Appearance	White to Yellow to Green clear liquid	[3]
Physical State (at 20°C)	Liquid	[3]
Boiling Point	163.5 - 167 °C	[3]
Melting Point	-3.75°C (estimate)	
Density / Specific Gravity	~0.95 g/cm ³ (at 20°C)	[3]
Refractive Index	~1.425 - 1.43	[3]
Flash Point	54 - 59.3 °C	
Solubility	Soluble in alcohol; limited water solubility.	[5]
LogP (o/w)	0.63 - 0.72 (estimate)	[5]


Synthesis and Chemical Reactivity

Propioin belongs to the acyloin class of compounds, which are characterized by a hydroxyl group adjacent to a carbonyl group. This structure dictates its reactivity, allowing it to undergo reactions typical of both alcohols (e.g., esterification, oxidation) and ketones (e.g., reduction, nucleophilic addition).

Acyloin Condensation: The Primary Synthetic Route

The classical method for synthesizing **Propioin** and other acyloins is the Acyloin Condensation. This is a reductive coupling of two carboxylic ester molecules using an alkali metal, typically sodium, in an aprotic solvent like toluene or xylene.^{[6][7][8]} The reaction proceeds through a radical mechanism to form a 1,2-diketone intermediate, which is then further reduced to a

sodium enediolate.^[7]^[8] Subsequent neutralization yields the final α -hydroxy ketone.^[7] For **Propioin**, the starting material is an ester of propionic acid, such as ethyl propionate.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Hydroxyhexan-3-one | C6H12O2 | CID 95609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-3-hexanone [webbook.nist.gov]
- 3. 4-Hydroxy-3-hexanone [webbook.nist.gov]
- 4. 4-Hydroxy-3-hexanone [webbook.nist.gov]
- 5. 4-hydroxy-3-hexanone, 4984-85-4 [thegoodsentscompany.com]
- 6. bspublications.net [bspublications.net]
- 7. Acyloin Condensation [chemistrynewlight.blogspot.com]
- 8. Acyloin condensation - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Propioin (4-Hydroxy-3-hexanone): A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679642#physical-and-chemical-characteristics-of-propioin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com